molecular formula C15H13ClN2O3 B12600520 N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide CAS No. 634185-83-4

N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide

Cat. No.: B12600520
CAS No.: 634185-83-4
M. Wt: 304.73 g/mol
InChI Key: KAMDNDFPGLSOLU-UHFFFAOYSA-N
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Description

N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide is a chemical compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes an acetamido group, a chloro substituent, and a hydroxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 3-amino-5-chloro-2-hydroxybenzoic acid with acetic anhydride to form the acetamido derivative. This intermediate is then coupled with 3-nitrobenzoyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amino-substituted compounds.

Scientific Research Applications

N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cyclooxygenase enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Acetamidophenyl)-3-chlorobenzamide
  • N-(3-Acetamidophenyl)-5-chlorobenzamide

Uniqueness

N-(3-Acetamidophenyl)-5-chloro-2-hydroxybenzamide is unique due to the presence of both a hydroxy group and a chloro substituent on the benzamide ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

634185-83-4

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

N-(3-acetamidophenyl)-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C15H13ClN2O3/c1-9(19)17-11-3-2-4-12(8-11)18-15(21)13-7-10(16)5-6-14(13)20/h2-8,20H,1H3,(H,17,19)(H,18,21)

InChI Key

KAMDNDFPGLSOLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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